molecular formula C9H12BrN2Na4O14P3 B12336121 Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, tetrasodium salt (9CI)

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, tetrasodium salt (9CI)

Cat. No.: B12336121
M. Wt: 636.98 g/mol
InChI Key: OTKKAKWIMIBEAZ-MAQNMJABSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt (9CI) is a nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of uridine triphosphate, where the uridine base is substituted with a bromine atom at the 5-position and the 2’-hydroxyl group is removed. The tetrasodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt involves multiple steps:

    Bromination: The uridine molecule is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide.

    Deoxygenation: The 2’-hydroxyl group is removed through a deoxygenation reaction, often using reagents like tributyltin hydride.

    Phosphorylation: The resulting 5-bromo-2’-deoxyuridine is then phosphorylated to form the triphosphate group. This step typically involves the use of phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry.

    Salt Formation: Finally, the triphosphate compound is converted to its tetrasodium salt form by neutralizing with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and reliability.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Phosphorylation/Dephosphorylation: The triphosphate group can participate in phosphorylation and dephosphorylation reactions, which are crucial in various biochemical pathways.

    Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of the triphosphate group.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and hydroxides.

    Enzymes: Phosphorylation and dephosphorylation reactions often involve enzymes such as kinases and phosphatases.

    Aqueous Solutions: Hydrolysis reactions typically occur in aqueous solutions under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.

    Monophosphate and Diphosphate Derivatives: Hydrolysis can yield uridine monophosphate and uridine diphosphate.

Scientific Research Applications

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in nucleotide analog studies and in the synthesis of modified nucleic acids.

    Biology: Employed in studies of DNA replication and repair, as it can be incorporated into DNA strands.

    Medicine: Investigated for its potential use in antiviral therapies and as a diagnostic tool in cancer research.

    Industry: Utilized in the production of labeled nucleotides for various biochemical assays.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. The bromine atom at the 5-position can form covalent bonds with adjacent nucleotides, leading to mutations and strand breaks. This property makes it useful in mutagenesis studies and as a tool for studying DNA damage and repair mechanisms .

Comparison with Similar Compounds

    5-Bromo-2’-deoxyuridine: Similar in structure but lacks the triphosphate group.

    Uridine 5’-triphosphate: Lacks the bromine substitution and deoxygenation at the 2’-position.

    2’-Deoxyuridine 5’-triphosphate: Lacks the bromine substitution.

Uniqueness: Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt is unique due to its combination of bromine substitution, deoxygenation, and triphosphate group. This combination allows it to be incorporated into DNA and participate in various biochemical reactions, making it a versatile tool in molecular biology and biochemical research .

Properties

Molecular Formula

C9H12BrN2Na4O14P3

Molecular Weight

636.98 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16BrN2O14P3.4Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7,13H,1-3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4?,5-,6+,7+;;;;/m0..../s1

InChI Key

OTKKAKWIMIBEAZ-MAQNMJABSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.